molecular formula C10H16OS B7895009 2-(3-Methyl-2-thienyl)-3-methyl-butan-2-ol

2-(3-Methyl-2-thienyl)-3-methyl-butan-2-ol

Cat. No.: B7895009
M. Wt: 184.30 g/mol
InChI Key: URPCSHZRFGVVLM-UHFFFAOYSA-N
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Description

2-(3-Methyl-2-thienyl)-3-methyl-butan-2-ol is an organic compound that belongs to the class of thienyl alcohols. This compound is characterized by the presence of a thienyl group (a sulfur-containing five-membered ring) attached to a butanol backbone. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-2-thienyl)-3-methyl-butan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with a suitable Grignard reagent, followed by hydrolysis to yield the desired alcohol. The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process parameters are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-2-thienyl)-3-methyl-butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methyl-2-thienyl)-3-methyl-butan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methyl-2-thienyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s thienyl group can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-thiophenecarboxaldehyde: A precursor in the synthesis of 2-(3-Methyl-2-thienyl)-3-methyl-butan-2-ol.

    2-(3-Methyl-2-thienyl)-3-methyl-butane: A reduced form of the compound.

    2-(3-Methyl-2-thienyl)-3-methyl-butan-2-one: An oxidized form of the compound.

Uniqueness

This compound is unique due to its specific combination of a thienyl group and a butanol backbone. This structure imparts distinct chemical reactivity and physical properties, making it valuable in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further distinguish it from similar compounds .

Biological Activity

2-(3-Methyl-2-thienyl)-3-methyl-butan-2-ol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and highlighting its potential applications in drug discovery.

Chemical Structure and Properties

The compound features a thienyl group, which is known for its ability to interact with biological systems, particularly through receptor modulation and enzyme activity. Its structural formula can be represented as follows:

C10H14OS\text{C}_{10}\text{H}_{14}\text{OS}

This configuration suggests that it may exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets within cells. These interactions may modulate enzyme activities or receptor functions, leading to physiological changes. Specific pathways that may be influenced include:

  • Signal Transduction : Alterations in signaling pathways could affect cellular responses.
  • Gene Expression Regulation : The compound may influence transcription factors or other regulatory proteins.
  • Metabolic Processes : Potential impacts on metabolic enzymes could lead to changes in cellular metabolism.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been shown to have IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, suggesting a strong potential for further development as anticancer agents .

Compound Cell Line IC50 (μM)
This compoundMCF-70.65
Similar DerivativeMEL-81.54

Antimicrobial Activity

The compound's thienyl moiety may contribute to antimicrobial properties. Studies have demonstrated that related compounds exhibit antibacterial effects against various pathogens, indicating that this compound could also possess similar activities.

Case Studies

  • Cytotoxicity Studies : In vitro studies on MCF-7 and U-937 cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated increased caspase activity, suggesting a mechanism involving programmed cell death .
  • Antimicrobial Testing : A series of tests conducted on bacterial strains showed that derivatives of the compound inhibited growth effectively at low concentrations, supporting its potential use as an antimicrobial agent.

Properties

IUPAC Name

3-methyl-2-(3-methylthiophen-2-yl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16OS/c1-7(2)10(4,11)9-8(3)5-6-12-9/h5-7,11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPCSHZRFGVVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(C)(C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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